N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
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Overview
Description
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound with the molecular formula C3H4N4O2. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an oxadiazole ring, which contains both nitrogen and oxygen atoms, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, the compound can modulate lipid metabolism and reduce inflammation by affecting sphingolipid signaling pathways .
Comparison with Similar Compounds
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide can be compared with other oxadiazole derivatives, such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms, leading to variations in their chemical properties and biological activities .
Biological Activity
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocycles that have been extensively studied due to their significant pharmacological properties. Compounds within this class exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity.
This compound demonstrates its biological activity primarily through:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating apoptotic pathways. This process may involve modulation of the p53 pathway and activation of caspases, which are crucial for programmed cell death .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed promising results:
- Cytotoxicity : This compound exhibits significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. For instance, studies have reported IC50 values ranging from 25.72 μM to lower concentrations depending on the specific cell line tested .
- Case Studies : In vivo studies have demonstrated that treatment with this compound leads to reduced tumor growth in mouse models. Notably, one study indicated a suppression of tumor growth in mice treated with this compound compared to control groups .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Efficacy Against Pathogens : The compound has shown activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. Its effectiveness suggests potential applications in treating infections caused by these resistant strains .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives. The following table summarizes key structural features and activities:
Compound Name | Structure | Unique Features | Anticancer Activity (IC50) |
---|---|---|---|
5-Ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide | C5H7N5O2 | Hydroxyl group enhances solubility | 25.72 ± 3.95 μM |
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | C3H5N5O2 | Different isomer may show distinct activity | Not specified |
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C6H8N4O3 | Ester derivative with altered pharmacokinetics | Not specified |
Research Findings and Future Directions
The ongoing research on this compound suggests that further modifications could enhance its bioactivity and selectivity against specific targets. Molecular docking studies have indicated that this compound interacts with proteins involved in cancer cell proliferation and survival pathways through hydrogen bonding and hydrophobic interactions .
Future studies should focus on:
- Optimization of Chemical Structure : Modifications to improve bioavailability and reduce toxicity.
- In Vivo Studies : Comprehensive animal model studies to evaluate long-term efficacy and safety.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
Properties
CAS No. |
39512-81-7 |
---|---|
Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H4N4O2/c4-2(6-8)3-5-1-9-7-3/h1,8H,(H2,4,6) |
InChI Key |
MYJHYGFHDJISCG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=NO1)/C(=N/O)/N |
Canonical SMILES |
C1=NC(=NO1)C(=NO)N |
Origin of Product |
United States |
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